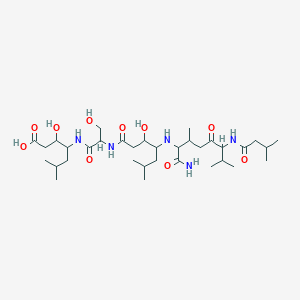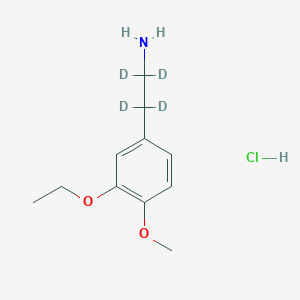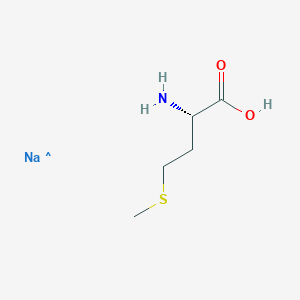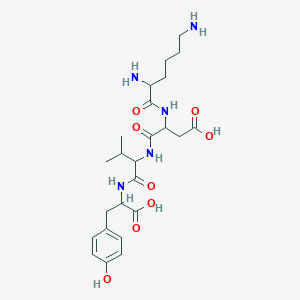
Hydroxypepstatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypepstatin ist ein neues Peptatin, das von Streptomyces produziert wird. Es ist ein potenter Inhibitor von Aspartylproteasen, Enzymen, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen. Die Verbindung ist bekannt für ihre Fähigkeit, saure Proteasen mit hoher Wirksamkeit zu hemmen, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung macht .
Vorbereitungsmethoden
Hydroxypepstatin wird von Streptomyces-Arten synthetisiert. Die Produktion beinhaltet Fermentationsprozesse, bei denen die Streptomyces-Kultur unter bestimmten Bedingungen gezüchtet wird, um die Verbindung zu produzieren. Der Syntheseweg beinhaltet typischerweise die Einarbeitung von Aminosäuren und anderen Vorläufern in die wachsende Peptidkette, gefolgt von der Reinigung und Isolierung des Endprodukts .
Analyse Chemischer Reaktionen
Hydroxypepstatin durchläuft verschiedene chemische Reaktionen, einschließlich Hydrolyse und Peptidbindungsbildung. Die Verbindung enthält Reste einer ungewöhnlichen Aminosäure, 4-Amino-3-hydroxy-6-methylheptansäure, die eine Schlüsselrolle bei ihrer inhibitorischen Aktivität spielt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren und Basen für die Hydrolyse und Kupplungsmittel für die Peptidbindungsbildung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise kleinere Peptidfragmente und Aminosäuren .
Wissenschaftliche Forschungsanwendungen
Hydroxypepstatin wird aufgrund seiner starken inhibitorischen Wirkung auf Aspartylproteasen in der wissenschaftlichen Forschung häufig verwendet. Es wird in Studien zur Untersuchung von Enzymmmechanismen, Proteinreinigung und den biologischen Funktionen von Proteasen verwendet. In der Industrie wird es bei der Herstellung von Proteaseinhibitoren und anderen biochemischen Werkzeugen verwendet .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an das aktive Zentrum von Aspartylproteasen, wodurch deren Aktivität gehemmt wird. Die einzigartige Struktur der Verbindung, die die ungewöhnliche Aminosäure 4-Amino-3-hydroxy-6-methylheptansäure umfasst, ermöglicht es ihr, starke Wechselwirkungen mit dem aktiven Zentrum des Enzyms einzugehen. Diese Bindung verhindert, dass die Protease die Hydrolyse von Peptidbindungen katalysiert, wodurch ihre Funktion effektiv gehemmt wird .
Wirkmechanismus
Hydroxypepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The compound’s unique structure, which includes the unusual amino acid 4-amino-3-hydroxy-6-methylheptanoic acid, allows it to form strong interactions with the enzyme’s active site. This binding prevents the protease from catalyzing the hydrolysis of peptide bonds, effectively inhibiting its function .
Vergleich Mit ähnlichen Verbindungen
Hydroxypepstatin ähnelt anderen Peptatinen, wie z. B. Pepstatin A, die ebenfalls Aspartylproteasen hemmen. this compound enthält eine Hydroxylgruppe, die seine inhibitorische Wirksamkeit verstärkt. Andere ähnliche Verbindungen umfassen Pepstatin, das eine ähnliche Struktur hat, aber die Hydroxylgruppe fehlt. Das Vorhandensein der Hydroxylgruppe in this compound macht es effektiver bei der Bindung an das aktive Zentrum von Proteasen, wodurch seine inhibitorische Aktivität erhöht wird .
Eigenschaften
Molekularformel |
C34H63N5O10 |
|---|---|
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47) |
InChI-Schlüssel |
RDGABBULIYLDER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)

![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)
![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)


![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)
![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)

![1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B12299782.png)
